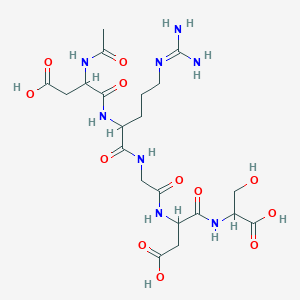

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH

Beschreibung

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH is a synthetic pentapeptide characterized by its acetylated N-terminus and alternating D- and L-configurations of its constituent amino acids. Its structure comprises aspartic acid (Asp), arginine (Arg), glycine (Gly), and serine (Ser), with a sequence designed to explore the effects of racemic amino acid incorporation on peptide stability, receptor interactions, and enzymatic resistance. The acetyl group enhances metabolic stability by reducing proteolytic degradation, while the inclusion of both D- and L-isomers may influence conformational flexibility and binding specificity. This compound is primarily utilized in biochemical research to study peptide-protein interactions, enzyme substrates, and the role of stereochemistry in peptide design .

Eigenschaften

Molekularformel |

C21H34N8O12 |

|---|---|

Molekulargewicht |

590.5 g/mol |

IUPAC-Name |

3-acetamido-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24) |

InChI-Schlüssel |

SSQXWSYTLDJJAP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Serinrest kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Die Disulfidbrücken, falls vorhanden, können zu Thiolgruppen reduziert werden.

Substitution: Die Aminosäurereste können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Natriumperiodat (NaIO₄) können verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate mit verschiedenen Schutzgruppen können in der SPPS verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation von Serin zur Bildung eines hydroxylierten Peptids führen, während die Reduktion von Disulfidbrücken zu einem Peptid mit freien Thiolgruppen führt.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Das Peptid ist an Zellhaftungsstudien beteiligt, da es die Bindungsstellen von Fibronectin und anderen extrazellulären Matrixproteinen nachahmt.

Medizin: Es wird bei der Entwicklung von therapeutischen Wirkstoffen eingesetzt, die auf Integrinrezeptoren abzielen, die eine entscheidende Rolle bei der Zellsignalisierung und -migration spielen.

Industrie: Das Peptid wird bei der Produktion von Biomaterialien und Beschichtungen eingesetzt, die die Zellhaftung und Gewebsintegration fördern.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Integrinrezeptoren auf der Zelloberfläche. Das Peptid bindet an die Integrinrezeptoren und löst eine Kaskade intrazellulärer Signalwege aus, die die Zellhaftung, -migration und -proliferation regulieren. Diese Wechselwirkung ist entscheidend für Prozesse wie Wundheilung, Gewebsreparatur und Krebsmetastasierung.

Analyse Chemischer Reaktionen

Types of Reactions

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The disulfide bonds, if present, can be reduced to thiol groups.

Substitution: The amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with different protecting groups can be used in SPPS.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.

Wissenschaftliche Forschungsanwendungen

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The peptide is involved in cell adhesion studies, as it mimics the binding sites of fibronectin and other extracellular matrix proteins.

Medicine: It is used in the development of therapeutic agents targeting integrin receptors, which play a crucial role in cell signaling and migration.

Industry: The peptide is utilized in the production of biomaterials and coatings that promote cell adhesion and tissue integration.

Wirkmechanismus

The mechanism of action of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH involves its interaction with integrin receptors on the cell surface. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. This interaction is crucial for processes such as wound healing, tissue repair, and cancer metastasis .

Vergleich Mit ähnlichen Verbindungen

a) N-Acetyl-DL-Aspartic Acid (Ac-DL-Asp-OH)

- Structure : A single acetylated aspartic acid residue with DL-configuration.

- Key Differences : Unlike the pentapeptide, Ac-DL-Asp-OH lacks the extended backbone and functional diversity provided by Arg, Gly, and Ser residues. Its simpler structure limits its utility to studies on neurotransmitter analogs or aspartate metabolism .

- Applications: Used in neurochemical research to mimic endogenous aspartate activity.

b) DL-Alanyl-DL-Asparagine

- Structure : A dipeptide containing alanine and asparagine in DL-form.

- However, its smaller size may improve solubility in aqueous solutions .

c) Thymus Factor (17-residue peptide)

- Structure: A longer peptide (17 amino acids) with multiple charged residues.

- Key Differences : Increased molecular weight and structural complexity enhance target specificity but raise challenges in synthesis and purification. The pentapeptide offers a balance between functionality and synthetic feasibility .

Functional and Bioactivity Comparisons

| Compound | Molecular Weight (Da) | Key Functional Groups | Bioactivity Insights |

|---|---|---|---|

| Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH | ~623.6* | Acetyl, Asp, Arg, Ser | Potential enzyme inhibition; enhanced stability due to D-amino acids |

| Ac-DL-Asp-OH | 175.1 | Acetyl, carboxylic acid | Neurotransmitter analog |

| DL-Alanyl-DL-Asparagine | 217.2 | Amide, hydroxyl | Limited bioactivity data |

| Thymus Factor | ~2000 | Multiple charged residues | Immune modulation |

*Calculated based on average isotopic masses.

Research Findings and Implications

- Stability: The pentapeptide’s D-amino acids confer resistance to proteases, making it suitable for in vivo studies where prolonged half-life is critical .

- Binding Affinity : Preliminary studies suggest that the alternating DL-configuration reduces affinity for L-specific receptors but enhances interactions with broader targets, such as scavenger receptors.

- Comparative Limitations : While Ac-DL-Asp-OH is well-characterized in neurological models, the pentapeptide’s bioactivity remains understudied, highlighting the need for targeted assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.